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Acetanilide, 2',5'-dichloro-2-fluoro-

Cat. No.: B14169195
CAS No.: 3435-67-4
M. Wt: 222.04 g/mol
InChI Key: ZATIOGDHXKOBIQ-UHFFFAOYSA-N
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Description

Overview of Halogenated Acetanilides in Organic Chemistry

Halogenated acetanilides are a subclass of acetanilides characterized by the presence of one or more halogen atoms on the aromatic ring or the acetyl group. These compounds are of considerable importance in organic chemistry due to the versatile reactivity imparted by the halogen substituents. Aryl halides, including halogenated acetanilides, are widely utilized in the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination/amidation reactions. acs.org The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized molecules.

The presence of halogens also influences the electronic properties of the acetanilide (B955) molecule, which can direct the regioselectivity of further chemical transformations. For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of halogens at the ortho position of acetanilides, producing ortho-haloacetanilides with high regioselectivity. nih.gov These halogenated products are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The specific type of halogen and its position on the acetanilide framework can be fine-tuned to modulate the compound's reactivity and biological activity.

Significance of Acetanilide, 2',5'-dichloro-2-fluoro- in Advanced Chemical Synthesis and Related Fields

Acetanilide, 2',5'-dichloro-2-fluoro- is a polysubstituted acetanilide derivative that holds potential as a versatile building block in advanced chemical synthesis. The presence of three halogen atoms—two chlorine atoms on the phenyl ring and a fluorine atom on the acetyl group—confers a unique combination of steric and electronic properties to the molecule. The dichlorinated phenyl ring can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 2' and 5' positions. The 2-fluoroacetyl moiety can also influence the compound's reactivity and conformational preferences.

While specific, large-scale applications of Acetanilide, 2',5'-dichloro-2-fluoro- are not extensively documented in publicly available literature, its structural motifs are found in a range of biologically active molecules and functional materials. The strategic placement of chlorine and fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, Acetanilide, 2',5'-dichloro-2-fluoro- represents a valuable scaffold for the development of new chemical entities with potential applications in drug discovery and materials science. Further research into the reactivity and synthetic utility of this compound is warranted to fully explore its potential in these and other related fields.

Chemical Compound Data

Table 1: Physicochemical Properties of Acetanilide, 2',5'-dichloro-2-fluoro-

Property Value
Molecular Formula C8H6Cl2FNO
Molecular Weight 222.04 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-2-fluoroacetamide
CAS Number 3435-67-4

| SMILES | C1=CC(=C(C=C1Cl)NC(=O)CF)Cl |

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
Acetanilide
Acetanilide, 2',5'-dichloro-2-fluoro-
N-(2,5-dichlorophenyl)-2-fluoroacetamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2FNO B14169195 Acetanilide, 2',5'-dichloro-2-fluoro- CAS No. 3435-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3435-67-4

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-fluoroacetamide

InChI

InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13)

InChI Key

ZATIOGDHXKOBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CF)Cl

Origin of Product

United States

Synthetic Methodologies for Acetanilide, 2 ,5 Dichloro 2 Fluoro and Analogues

Strategic Approaches for the Synthesis of Halogenated Acetanilides

The creation of halogenated acetanilides is a multi-faceted process that often begins with the modification of simpler aniline (B41778) precursors. Key strategies involve the protection of the amino group via acetylation, followed by controlled halogenation of the aromatic ring. The order and specifics of these reactions are crucial for achieving the desired substitution pattern.

Acetylation is a fundamental step in the synthesis of complex acetanilides, serving to protect the amine functionality and modulate its directing effects in subsequent electrophilic aromatic substitution reactions. scribd.comscribd.com The reaction typically involves treating a halogenated aniline with an acetylating agent.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. researchgate.netderpharmachemica.com The reaction with acetic anhydride is often carried out in the presence of a base like sodium acetate (B1210297) or a catalyst. libretexts.org For instance, aniline can be acetylated by dissolving it in water with hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate, leading to the precipitation of acetanilide (B955). libretexts.org This general procedure can be adapted for halogenated anilines.

Another approach involves the use of acetyl chloride, often in the presence of a weak base such as potassium carbonate and a phase transfer catalyst to facilitate the reaction and achieve high yields in a short time. derpharmachemica.com Greener synthetic alternatives are also being explored, such as using zinc dust and acetic acid, which avoids the use of the more hazardous acetic anhydride. researchgate.net

The reactivity of the aniline derivative towards acetylation can be influenced by the presence of electron-withdrawing groups like halogens, which may necessitate longer reaction times or more forcing conditions. researchgate.net

Table 1: Comparison of Acetylation Methods for Anilines

Acetylating Agent Catalyst/Base Solvent Reaction Time Yield Reference
Acetic Anhydride Sodium Acetate Water - Good libretexts.org
Acetic Anhydride Zinc Dust Acetic Acid - Good researchgate.net
Acetyl Chloride K2CO3, TBAB DMF 15-30 min High derpharmachemica.com

Regioselective Halogenation Techniques for Acetanilide Derivatives

The introduction of halogen atoms at specific positions on the acetanilide ring is a critical step. The acetyl group is an ortho-, para-director, which guides the incoming halogen to these positions.

For the synthesis of a compound like 2',5'-dichloro-2-fluoroacetanilide, one would start with an appropriately substituted aniline. For instance, starting with 2,5-dichloroaniline (B50420), the first step would be acetylation to form 2,5-dichloroacetanilide. Subsequent fluorination would then be required. However, direct fluorination of an activated ring can be challenging. A more plausible route might involve starting with a pre-fluorinated aniline.

Bromination of acetanilide is a well-established procedure that can be achieved using bromine in acetic acid. chegg.com To avoid the direct handling of hazardous liquid bromine, alternative methods have been developed, such as the in-situ generation of bromine from potassium bromate (B103136) and hydrobromic acid. acs.org Another eco-friendly approach utilizes a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in polyethylene (B3416737) glycol for regioselective bromination. heteroletters.org

Chlorination can be carried out using various chlorinating agents. For example, N-chlorosuccinimide (NCS) can be used to chlorinate acetanilides. researchgate.net Palladium catalysis has also been employed for highly regioselective ortho-halogenation of acetanilides. nih.govbeilstein-journals.org

The synthesis of polysubstituted acetanilides like 2',5'-dichloro-2-fluoroacetanilide often necessitates a multistep approach to control the regiochemistry of halogen introduction. scribd.comresearchgate.net A general strategy involves:

Protection of the Amine: The amino group of a substituted aniline is first protected by acetylation to form an acetanilide. This is crucial to prevent side reactions and to control the directing effect during electrophilic aromatic substitution. scribd.com

Sequential Halogenation: The halogen atoms are then introduced in a stepwise manner. The order of introduction is determined by the directing effects of the substituents already present on the aromatic ring. For example, to synthesize 4-bromo-2-chloroacetanilide, one might start with 2-chloroaniline, acetylate it, and then perform a bromination which is directed to the para position by the activating acetamido group. researchgate.net

Deacetylation (if necessary): In some synthetic routes, the acetyl group is removed by hydrolysis at the end of the sequence to yield the free halogenated aniline, which can then be used in further reactions. scribd.comresearchgate.net

A plausible, though not explicitly documented, pathway to Acetanilide, 2',5'-dichloro-2-fluoro- could involve starting with 2,5-dichloro-2-fluoroaniline and then performing an acetylation reaction. The synthesis of the initial 2,5-dichloro-2-fluoroaniline would itself be a multistep process.

Microwave-Assisted Synthesis Protocols for Substituted Acetanilides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov

The synthesis of acetanilides from anilines and acetic anhydride can be efficiently carried out using microwave irradiation. acs.orgacs.org For example, the reaction of aniline with acetic acid in the presence of zinc dust can be completed in 5 minutes under microwave irradiation at 225 W, whereas the conventional method requires about 30 minutes of reflux. This technique is not only faster but is also considered a greener chemistry approach due to its efficiency. researchgate.net

Microwave-assisted protocols have been successfully applied to a variety of substituted anilines and can be monitored using techniques like Thin-Layer Chromatography (TLC). acs.org The use of microwave reactors allows for precise control over reaction conditions such as temperature and power output. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Acetanilide Synthesis

Reaction Method Reaction Time Yield Reference
Aniline + Acetic Acid/Zinc Conventional 30 min -
Aniline + Acetic Acid/Zinc Microwave (225 W) 5 min -

Catalytic Synthesis Approaches for Acetanilide Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide range of compounds, including acetanilide derivatives.

Palladium catalysts have proven to be particularly effective in the synthesis of halogenated acetanilides, primarily through C-H bond activation and functionalization. nih.gov This approach allows for the direct introduction of halogen atoms into the aromatic ring with high regioselectivity.

For instance, the ortho-halogenation of acetanilides can be achieved using a palladium acetate (Pd(OAc)2) catalyst in combination with a copper(II) salt and a halogen source (CuX2, where X is a halogen). nih.gov This method provides a direct route to ortho-haloacetanilides.

Another palladium-catalyzed method for ortho-halogenation utilizes N-halosuccinimides (NCS, NBS, NIS) as the halogen source in the presence of Pd(OAc)2 and an acid co-catalyst like p-toluenesulfonic acid (PTSA). beilstein-journals.org These reactions can even be performed under mechanochemical conditions using a ball mill, offering a solvent-minimized approach. beilstein-journals.org

While these methods focus on C-H functionalization to introduce halogens, palladium catalysis is also extensively used in cross-coupling reactions, which could be employed to build more complex substituted aniline precursors before the acetylation step.

Table 3: Palladium-Catalyzed Ortho-Halogenation of Acetanilides

Catalyst System Halogen Source Key Features Reference
Pd(OAc)2 / Cu(OAc)2 CuX2 High regioselectivity for ortho-position nih.gov

Other Catalytic Systems for Halogenation and Functionalization

The introduction of halogen atoms and other functional groups onto the acetanilide scaffold is a critical aspect of synthesizing analogues of 2',5'-dichloro-2-fluoro-acetanilide. Modern synthetic chemistry has moved beyond traditional methods, employing a variety of catalytic systems to achieve high regioselectivity and efficiency.

Palladium and copper catalysts have proven particularly effective in the C-H functionalization and halogenation of acetanilides. A notable system employs a combination of Palladium(II) acetate (Pd(OAc)₂) and Copper(II) acetate (Cu(OAc)₂) with a copper(II) halide (CuX₂) as the halogen source. nih.gov This catalytic approach facilitates the direct ortho-halogenation of the acetanilide ring with high selectivity. nih.gov This method is significant as it allows for the late-stage introduction of a halogen atom at a specific position, which is a valuable tool in medicinal chemistry and materials science.

Beyond halogenation, palladium-catalyzed reactions are also utilized for other C-H functionalization, such as alkylation. For instance, palladium acetate can catalyze the ortho-alkylation of acetanilides using alkyl halides as the alkylating agents. acs.org These advanced catalytic methods provide powerful tools for creating a diverse library of substituted acetanilide derivatives, which are crucial for structure-activity relationship studies. The development of visible-light-mediated halogenation reactions using various photocatalysts also represents a significant advancement, offering milder reaction conditions and often improved efficiency. mdpi.com

Table 1: Catalytic Systems for Acetanilide Functionalization

Catalyst SystemReaction TypeKey ReagentsSubstrateReference
Pd(OAc)₂ / Cu(OAc)₂ortho-HalogenationCuX₂ (X = Cl, Br, I)Acetanilides nih.gov
Palladium Acetateortho-AlkylationAlkyl halidesAcetanilides acs.org
Photocatalysts (e.g., Alizarin Red S, Ru(bpy)₃Cl₂)HalogenationPotassium halides, N-halosuccinimideAromatic C-H bonds, quinolines mdpi.com

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a key strategy for modifying compounds like Acetanilide, 2',5'-dichloro-2-fluoro- either to facilitate their detection and quantification (analytical purposes) or to create new molecules with potentially enhanced or different biological activities (synthetic purposes).

For analytical purposes, especially in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often employed to improve the ionization efficiency and, consequently, the sensitivity of the analysis. ddtjournal.comresearchgate.net This typically involves attaching a chemical tag that is easily ionizable to the analyte. For compounds with amine or hydroxyl groups, a variety of derivatization reagents are available. ddtjournal.com For instance, reagents can be designed to react with specific functional groups to introduce a permanently charged moiety or a group that is readily protonated in the mass spectrometer's ion source. ddtjournal.com This chemical modification allows for more sensitive and selective detection, which is crucial for metabolomic studies or pharmaceutical analysis. researchgate.net

For synthetic purposes, derivatization is used to generate analogues of a parent compound. nih.gov In the context of 2',5'-dichloro-2-fluoro-acetanilide, derivatization could involve modifications at several positions. For example, the amide N-H bond could be alkylated, or further substitutions could be introduced on the dichlorophenyl ring through advanced catalytic methods. The fluoroacetyl group can also be a site for modification. The goal of such derivatization is to explore the structure-activity relationship of the compound, potentially leading to the discovery of new drug candidates or materials with improved properties. nih.govmdpi.com The synthesis of novel fluoro analogues of bioactive molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. nih.govmdpi.com

Table 3: Common Derivatization Approaches

PurposeStrategyExample Reagents/ReactionsOutcomeReference
AnalyticalEnhance MS ionizationReagents adding a chargeable moiety (e.g., pyridyl group). ddtjournal.comIncreased sensitivity and selectivity in LC-MS/MS. ddtjournal.comresearchgate.net ddtjournal.comresearchgate.net
SyntheticCreate novel analoguesAlkylation, acylation, further aromatic substitution, Sonogashira reaction. nih.govNew compounds with potentially altered biological activity or properties. nih.gov nih.gov
SyntheticIntroduce fluorine atomsDeoxyfluorination using reagents like DAST. mdpi.comModulation of metabolic stability and binding affinity. mdpi.com mdpi.com

Mechanistic Investigations of Acetanilide, 2 ,5 Dichloro 2 Fluoro Reactivity

Electron-Withdrawing Group Effects on Electrophilicity and Reactivity in Halogenated Acetanilides

The carbonyl carbon of the amide group becomes more electrophilic due to the cumulative electron-withdrawing influence of the halogens. This enhanced partial positive charge on the carbonyl carbon makes it a more susceptible target for nucleophilic attack. Furthermore, the chlorine atoms on the aromatic ring deactivate it towards electrophilic aromatic substitution by reducing the electron density of the π-system. researchgate.net

The following table summarizes the expected effects of the electron-withdrawing groups on the reactivity of Acetanilide (B955), 2',5'-dichloro-2-fluoro-.

Functional GroupPositionElectronic EffectImpact on Reactivity
Chlorine2'-position-I, -M (weak)Deactivates the aromatic ring, increases electrophilicity of the ring carbons.
Chlorine5'-position-I, -M (weak)Further deactivates the aromatic ring.
Fluorine2-position-IIncreases the electrophilicity of the carbonyl carbon.

Nucleophilic Substitution Reactions Involving Halogenated Acetanilides

Halogenated acetanilides can participate in nucleophilic substitution reactions, primarily through two main pathways: nucleophilic acyl substitution and nucleophilic aromatic substitution (SNA r). For Acetanilide, 2',5'-dichloro-2-fluoro-, nucleophilic acyl substitution is the more probable pathway under typical conditions. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

In a nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of Acetanilide, 2',5'-dichloro-2-fluoro-, the N-(2,5-dichlorophenyl)amino group would be the leaving group. However, amides are generally poor leaving groups, making this reaction less favorable unless the amide bond is activated, for instance, by strong acid catalysis.

Nucleophilic aromatic substitution on the dichlorinated phenyl ring is also a possibility, though it typically requires harsh reaction conditions and a strong nucleophile. The presence of two electron-withdrawing chlorine atoms can facilitate this reaction to some extent by stabilizing the negatively charged Meisenheimer complex intermediate. The positions ortho and para to the chlorine atoms are the most likely sites for nucleophilic attack.

Radical-Mediated Functionalization Pathways for Acetanilides

Radical-mediated reactions offer alternative pathways for the functionalization of acetanilides. These reactions often proceed under milder conditions compared to traditional ionic reactions and can provide access to unique products. For halogenated acetanilides like Acetanilide, 2',5'-dichloro-2-fluoro-, radical reactions can be initiated through various methods, including the use of radical initiators or photolysis. researchgate.netmdpi.comnih.gov

One potential pathway involves the abstraction of a hydrogen atom from the α-carbon of the acetyl group to form a carbon-centered radical. This radical can then undergo further reactions, such as addition to an alkene or an aromatic ring. The fluorine atom at the 2-position would influence the stability and reactivity of this radical intermediate.

Another possibility is the involvement of the halogen atoms in radical processes. For instance, under certain conditions, a halogen atom could be abstracted to generate an aryl or acyl radical, which could then participate in subsequent bond-forming reactions. The relative bond dissociation energies of the C-Cl and C-F bonds would play a crucial role in determining the selectivity of such processes.

Skeletal Rearrangements and Elimination Reactions of Acetanilide Tautomers

Acetanilides can exist in equilibrium with their tautomeric enol forms. While the keto form is generally more stable, the enol tautomer can participate in unique skeletal rearrangements and elimination reactions. nih.gov For Acetanilide, 2',5'-dichloro-2-fluoro-, the enol tautomer would have a hydroxyl group and a carbon-carbon double bond.

Studies on the ionized enol tautomer of acetanilide have shown that it can undergo elimination of isocyanic acid (HNCO) through a complex skeletal rearrangement. nih.gov This process involves cyclization and the formation of a spiro intermediate. The presence of halogen substituents on the phenyl ring and the acetyl group would likely influence the energetics and pathways of such rearrangements.

Elimination reactions are also conceivable, particularly if a suitable leaving group is present on the acetyl or phenyl moiety. However, given the stability of the C-F and C-Cl bonds, simple elimination reactions are not expected to be the primary reaction pathway under normal conditions.

Influence of Halogen Substituent Position on Reaction Selectivity and Rate

The specific positioning of the halogen substituents in Acetanilide, 2',5'-dichloro-2-fluoro- has a profound impact on its reactivity, dictating both the rate of reaction and the regioselectivity of product formation.

The 2'-chloro and 5'-chloro substituents on the phenyl ring primarily exert a deactivating effect on electrophilic aromatic substitution. The 2'-chloro group, being ortho to the amide linkage, also introduces steric hindrance, which can influence the approach of reagents to the amide nitrogen and the ortho positions of the ring.

The 2-fluoro substituent on the acetyl group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The high electronegativity of fluorine also affects the acidity of the α-protons. Computational studies on related fluorinated compounds have shown that fluorine substitution can have a profound effect on reactivity and regioselectivity in nucleophilic substitution reactions. nih.gov The ortho-directing effect of fluorine in certain metalation reactions is also a well-documented phenomenon that could be relevant in specific synthetic contexts. researchgate.net

The following table provides a qualitative summary of the influence of halogen position on reactivity.

SubstituentPositionInfluence on Reactivity
Chlorine2'Deactivates aromatic ring, steric hindrance.
Chlorine5'Deactivates aromatic ring.
Fluorine2Increases carbonyl electrophilicity.

Molecular Interaction Mechanisms with Biological Macromolecules (e.g., Enzyme Active Sites and Cellular Processes)

Many halogenated acetanilides exhibit biological activity, often acting as herbicides by inhibiting specific enzymes in plants. nih.govmdpi.com It is plausible that Acetanilide, 2',5'-dichloro-2-fluoro- could also interact with biological macromolecules, such as enzymes. The nature of these interactions would be governed by the molecule's structure and electronic properties.

The dichlorophenyl ring and the fluoroacetyl moiety can participate in various non-covalent interactions within an enzyme's active site, including hydrophobic interactions, dipole-dipole interactions, and hydrogen bonding. The amide linkage can act as both a hydrogen bond donor and acceptor.

Advanced Spectroscopic and Crystallographic Characterization of Acetanilide, 2 ,5 Dichloro 2 Fluoro

Vibrational Spectroscopy Applications (Infrared) for Structural Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for identifying the functional groups within the Acetanilide (B955), 2',5'-dichloro-2-fluoro- molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of its chemical bonds. While a specific experimental spectrum for this exact compound is not widely published, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups and data from analogous structures like 2',5'-dichloro-4'-nitroacetanilide. nist.gov

Key vibrational modes include the N-H stretching of the secondary amide, typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to produce a strong absorption peak around 1660-1690 cm⁻¹. The N-H bending, or Amide II band, is anticipated in the 1510-1550 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies for Acetanilide, 2',5'-dichloro-2-fluoro-

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmide3200 - 3400Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂F2900 - 3000Medium-Weak
C=O Stretch (Amide I)Amide1660 - 1690Strong
N-H Bend (Amide II)Amide1510 - 1550Medium-Strong
C-F StretchFluoroacetyl1000 - 1400Strong
C-Cl StretchAromatic Ring600 - 800Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule. For Acetanilide, 2',5'-dichloro-2-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons, and the methylene (B1212753) protons of the fluoroacetyl group. mit.edu The amide (N-H) proton would likely appear as a broad singlet in the downfield region (δ 8.0-9.5 ppm). The three protons on the dichlorinated phenyl ring would appear as a complex multiplet system, with chemical shifts influenced by the electron-withdrawing chlorine atoms and the amide group. The methylene protons (-CH₂F) adjacent to the fluorine atom would appear as a doublet due to coupling with the ¹⁹F nucleus (a large ²JHF coupling constant is expected).

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal (δ ~165-170 ppm). The aromatic carbons would appear in the typical range of δ 110-140 ppm, with their specific shifts determined by the positions of the chlorine substituents. The methylene carbon (-CH₂F) would be split into a doublet by the adjacent fluorine atom due to one-bond C-F coupling (¹JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. thermofisher.comnih.gov It would show a single resonance for the fluorine atom. This signal would be split into a triplet due to coupling with the two adjacent methylene protons (²JHF). The chemical shift of fluorine is highly sensitive to its electronic environment, providing a unique probe for the molecule's structure. azom.com

Table 2: Predicted NMR Data for Acetanilide, 2',5'-dichloro-2-fluoro-

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H-NH-8.0 - 9.5Singlet (broad)-
¹HAr-H7.0 - 7.8Multiplets-
¹H-CH₂F4.5 - 5.5Doublet²JHF ≈ 45-50
¹³CC=O165 - 170Singlet-
¹³CAr-C110 - 140--
¹³C-CH₂F75 - 85Doublet¹JCF ≈ 160-200
¹⁹F-CH₂F-220 to -235Triplet²JHF ≈ 45-50

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental formula of Acetanilide, 2',5'-dichloro-2-fluoro-, as well as for gaining structural information through analysis of its fragmentation patterns. nih.gov The nominal molecular weight of the compound is 221 g/mol , but its exact mass is 220.9810 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key feature of this peak would be its isotopic pattern, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. docbrown.info

The fragmentation of the molecular ion would likely proceed through characteristic pathways for acetanilides. A primary fragmentation event would be the cleavage of the amide bond. This could lead to two main fragment ions:

The fluoroacetyl cation ([CH₂FCO]⁺) or related fragments.

The 2,5-dichloroanilinium radical cation ([C₆H₄Cl₂N]⁺) or the 2,5-dichloroaniline (B50420) molecule itself following hydrogen rearrangement. nih.gov

Further fragmentation of the dichlorophenyl-containing ion could involve the loss of chlorine atoms or HCl. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the unambiguous confirmation of their elemental formulas. nist.gov

Table 3: Predicted Mass Spectrometry Data for Acetanilide, 2',5'-dichloro-2-fluoro-

m/z ValueIon IdentityNotes
221 / 223 / 225[C₈H₆Cl₂FNO]⁺ (Molecular Ion, [M]⁺)Characteristic 9:6:1 isotopic pattern due to two Cl atoms.
161 / 163[C₆H₄Cl₂N]⁺Fragment from cleavage of the C-N amide bond. Shows isotopic pattern for two Cl atoms.
174 / 176[M - CH₂F]⁺Loss of the fluoromethyl radical. Shows isotopic pattern for two Cl atoms.
47[CH₂F]⁺Fluoromethyl cation.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for Acetanilide, 2',5'-dichloro-2-fluoro- was not found, analysis of similar structures provides insight into the information this technique would yield. mdpi.com

An X-ray diffraction study would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. nih.gov It would provide highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com

Key structural questions that could be answered include:

Conformation of the Amide Linkage: The planarity of the C-C(=O)-N-C bonds could be confirmed, and the torsion angle between the phenyl ring and the amide plane would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. It would identify and characterize any intermolecular hydrogen bonds, particularly involving the amide N-H donor and the carbonyl oxygen or fluorine atom as potential acceptors. Other non-covalent interactions, such as halogen bonding or π-π stacking between aromatic rings, would also be elucidated. researchgate.net

Molecular Geometry: The precise geometry of the dichlorophenyl ring and the fluoroacetyl group would be established, confirming the substitution pattern and providing experimental data to compare with theoretical calculations. mdpi.commdpi.com

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of Acetanilide, 2 ,5 Dichloro 2 Fluoro

Quantum Mechanical Optimization of Molecular Geometry

Quantum mechanical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity. For Acetanilide (B955), 2',5'-dichloro-2-fluoro-, this would involve calculating the precise spatial coordinates of each atom to achieve the lowest possible electronic energy.

Electronic Structure Analysis

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack. An MESP map of Acetanilide, 2',5'-dichloro-2-fluoro- would reveal the electrophilic and nucleophilic centers, offering insights into its intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the HOMO and LUMO energy levels and their spatial distribution in Acetanilide, 2',5'-dichloro-2-fluoro- would provide a quantitative measure of its kinetic stability and potential for chemical reactions.

Mulliken Charge Distribution Calculations

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule based on the distribution of electrons among the basis functions. These calculated charges offer a simplified but useful picture of the charge distribution and can help in understanding the electrostatic interactions and bonding characteristics of the molecule. For Acetanilide, 2',5'-dichloro-2-fluoro-, Mulliken charge calculations would assign a numerical charge to each atom, indicating which atoms are electron-deficient and which are electron-rich.

Global Reactivity Descriptors Derivation (e.g., Chemical Hardness, Electrophilicity Index)

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be derived. These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

Theoretical Vibrational Frequency Prediction and Correlation with Experimental Data

Computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These theoretical frequencies can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra helps to validate the computational model and allows for a detailed assignment of the observed vibrational modes to specific molecular motions. Such an analysis for Acetanilide, 2',5'-dichloro-2-fluoro- would provide a comprehensive understanding of its vibrational properties.

Application of Force Fields in Simulating Molecular Dynamics and Conformational Energetics

The dynamic behavior and conformational landscape of Acetanilide, 2',5'-dichloro-2-fluoro- are critical to understanding its interactions and properties at a molecular level. Molecular dynamics (MD) simulations, which compute the motion of atoms over time, offer a powerful lens for this exploration. The accuracy of these simulations is fundamentally dependent on the quality of the underlying potential energy function, known as a force field. researchgate.net

Force fields are sets of empirical energy functions and associated parameters designed to calculate the potential energy of a system of atoms. researchgate.net For organic molecules like Acetanilide, 2',5'-dichloro-2-fluoro-, these functions typically include terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). rutgers.edu Well-established force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are frequently employed for such studies. nih.govscispace.com

The parameterization of a force field is a crucial step, especially for molecules containing less common functional groups or substitution patterns. rutgers.edu For Acetanilide, 2',5'-dichloro-2-fluoro-, while many parameters can be transferred from analogous structures like benzene, amides, and halogenated alkanes, specific parameters, particularly for dihedral angles involving the substituted ring and the fluoroacetamido group, may require custom derivation. researchgate.net This process typically involves fitting the force field's torsional energy profiles to match higher-level quantum mechanical (QM) calculations, ensuring the model accurately reproduces the rotational energy barriers. rutgers.eduscispace.com The accurate representation of electrostatic interactions is particularly vital for halogenated compounds, as the presence of halogens can lead to complex electronic effects and specific non-covalent interactions like halogen bonding. nih.govnih.gov

Once a reliable force field is established, MD simulations can be initiated. These simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that describes the molecule's positions and velocities over time. By analyzing this trajectory, researchers can:

Identify low-energy, stable conformations.

Determine the relative populations of different conformers at thermal equilibrium.

Calculate the free energy barriers for transitions between conformers.

Analyze intramolecular hydrogen bonding and other non-covalent interactions that stabilize specific geometries.

For Acetanilide, 2',5'-dichloro-2-fluoro-, the key conformational degrees of freedom include rotation around the C(aryl)-N bond and the N-C(carbonyl) bond. The simulation would explore how the bulky chlorine atoms and the electronegative fluorine atom influence the orientation of the fluoroacetamide (B1672904) side chain relative to the dichlorophenyl ring.

The following tables provide illustrative examples of the types of data used in and generated from such simulations.

Table 1: Representative OPLS-AA Force Field Parameters for Key Atom Types in Acetanilide, 2',5'-dichloro-2-fluoro-
Atom TypeDescriptionCharge (e)σ (Å)ε (kcal/mol)
CAAromatic Carbon-0.1153.5500.070
CLAromatic Chlorine-0.1503.4700.265
NAAmide Nitrogen-0.5003.2500.170
HAAmide Hydrogen0.3202.4200.030
CAmide Carbonyl Carbon0.5503.7500.105
OAmide Carbonyl Oxygen-0.5002.9600.210
CFAliphatic Carbon (CH2F)0.1403.5000.066
FAliphatic Fluorine-0.2302.9400.061

Note: These are illustrative non-bonded parameters based on the OPLS-AA force field philosophy. rutgers.edu Actual parameters for a simulation would be finalized after rigorous validation against quantum mechanical calculations and/or experimental data.

Table 2: Hypothetical Low-Energy Conformers of Acetanilide, 2',5'-dichloro-2-fluoro- Predicted from Molecular Dynamics
ConformerDihedral Angle φ (C2-C1-N-C=O)Dihedral Angle ψ (C1-N-C=O-CH2F)Key Intramolecular InteractionRelative Energy (ΔE, kcal/mol)
I (Global Minimum)~45°~180° (trans)N-H···F hydrogen bond0.00
II~135°~180° (trans)Minimized steric clash with ortho-Cl1.5
III~45°~0° (cis)Steric repulsion between phenyl ring and CH2F group4.2

Note: The conformers and energies are hypothetical, representing plausible outcomes from a conformational search via MD simulation. The dihedral angles define the orientation of the acetamide (B32628) group relative to the phenyl ring. The relative energies indicate the stability of each conformation.

Table of Mentioned Compounds

Compound Name
Acetanilide, 2',5'-dichloro-2-fluoro-

Strategic Applications of Acetanilide, 2 ,5 Dichloro 2 Fluoro in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate for Organic Compounds

The chemical structure of Acetanilide (B955), 2',5'-dichloro-2-fluoro- makes it a highly valuable intermediate in organic synthesis. The presence of multiple reactive sites—the chloro-substituted aromatic ring and the N-acyl group—allows for a variety of chemical transformations.

The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, although the conditions required are typically harsh. More commonly, the amide linkage can be hydrolyzed under acidic or basic conditions to yield 2,5-dichloroaniline (B50420) and fluoroacetic acid. This 2,5-dichloroaniline is a key building block for many more complex molecules.

Furthermore, the compound serves as a precursor for the synthesis of fluorinated heterocyclic compounds. nih.gove-bookshelf.de Heterocycles are a cornerstone of medicinal and agricultural chemistry, and the introduction of fluorine atoms can significantly modify the biological and physical properties of the final product. e-bookshelf.denih.gov The fluoroacetamide (B1672904) group can participate in cyclization reactions to form various five- or six-membered heterocyclic rings containing nitrogen and potentially other heteroatoms. The synthesis of these complex structures is crucial for the discovery of new chemical entities in various fields.

Key Synthetic Transformations:

Amide Hydrolysis: Produces 2,5-dichloroaniline, a precursor for pharmaceuticals, agrochemicals, and dyes.

Cyclization Reactions: The fluoroacetamide moiety can be utilized to construct fluorinated heterocyclic systems.

Aromatic Ring Functionalization: The dichlorinated ring can be further modified, for example, through metal-catalyzed cross-coupling reactions, to introduce new substituents and build molecular complexity.

Applications in Advanced Materials Science Research and Development

In materials science, the incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material properties. Fluoropolymers are known for their exceptional thermal stability, chemical inertness, and low surface energy. nih.gov While Acetanilide, 2',5'-dichloro-2-fluoro- is not a monomer itself, it can be chemically modified to produce fluorinated monomers suitable for polymerization.

The presence of both chlorine and fluorine offers a dual-halogen advantage. The high electronegativity and small size of fluorine atoms can lead to polymers with:

High Thermal Stability: The strength of the carbon-fluorine bond contributes to resistance to thermal degradation.

Chemical Resistance: Fluorinated polymers are often resistant to a wide range of solvents, acids, and bases.

Hydrophobicity and Oleophobicity: Low surface energy materials are crucial for creating non-stick and water-repellent surfaces.

Research in this area would involve the conversion of Acetanilide, 2',5'-dichloro-2-fluoro- into a polymerizable derivative, such as a vinyl or acrylic monomer. The resulting polymers could find applications in high-performance coatings, specialty membranes, and advanced electronic components where durability and resistance to harsh environments are paramount.

Utilization in Agrochemical Research (Non-Biological Pathways)

Many commercially successful agrochemicals, including herbicides, fungicides, and insecticides, contain chlorinated and fluorinated aromatic structures. semanticscholar.org The specific substitution pattern of the aromatic ring and the nature of the functional groups are critical for efficacy. The 2,5-dichloroaniline moiety, derivable from Acetanilide, 2',5'-dichloro-2-fluoro-, is a common structural motif in this field.

This compound serves as a starting material for the non-biological synthesis of novel agrochemical candidates. Chemists can use it as a scaffold to build libraries of related compounds by modifying the side chain or introducing other functional groups to the aromatic ring. For example, the synthesis of novel trifluoromethyl-containing pyridines, a key component in many modern pesticides, often starts from chlorinated precursors. semanticscholar.org The strategic placement of halogen atoms can influence the lipophilicity of the molecule, which affects its uptake and transport within the target pest or plant.

Research efforts focus on synthetic pathways that use this compound to create new molecular entities for screening. These pathways might include multi-step reactions to build complex side chains or to form heterocyclic systems known to be active in agrochemical applications.

Development of Analytical Methodologies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

The detection and quantification of halogenated organic compounds in various matrices are essential for quality control, environmental monitoring, and research. Developing robust analytical methods for Acetanilide, 2',5'-dichloro-2-fluoro- is crucial for its application in synthesis and manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose. europa.eu

High-Performance Liquid Chromatography (HPLC): An HPLC method would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a Diode-Array Detector (DAD) to obtain UV spectral information, or more selectively and sensitively with a Mass Spectrometry (MS) detector. bsu.edu.eg The method would be optimized for resolution, peak shape, and analysis time.

Gas Chromatography (GC): Due to its volatility, GC is also a suitable technique. A non-polar or medium-polarity capillary column would be used for separation. An Electron Capture Detector (ECD) would be highly sensitive to this compound due to the presence of two chlorine atoms and one fluorine atom. For definitive identification and structural confirmation, a Mass Spectrometer (GC-MS) is the detector of choice. europa.eu

Table 2: Hypothetical Analytical Method Parameters

Parameter HPLC-DAD Method GC-MS Method
Column C18, 4.6 x 150 mm, 5 µm DB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas Acetonitrile:Water (gradient) Helium
Flow Rate 1.0 mL/min 1.2 mL/min
Injection Volume / Mode 10 µL 1 µL (Splitless)
Detector Diode Array (254 nm) Mass Spectrometer (Scan mode)

| Oven Temperature Program | Isothermal (e.g., 40 °C) | 100 °C (1 min), ramp to 280 °C |

Precursor in Dyes and Pigments Chemistry

Derivatives of dichloroaniline are foundational intermediates in the synthesis of azo dyes and pigments. The 2,5-dichloroaniline obtained from the hydrolysis of Acetanilide, 2',5'-dichloro-2-fluoro- is a key precursor in this industry.

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine (2,5-dichloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) linkage, creating the final dye or pigment molecule.

The specific shade and properties (e.g., lightfastness, solubility) of the resulting colorant are determined by the molecular structure of both the diazonium salt precursor and the coupling component. The presence of the two chlorine atoms on the phenyl ring of the diazonium salt can enhance the stability and brightness of the final pigment.

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetanilide, 2',5'-dichloro-2-fluoro-
2,5-dichloroaniline
Fluoroacetic acid
Sodium nitrite
Hydrochloric acid
Acetonitrile

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